molecular formula C10H12N4 B13248716 N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine

N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine

Cat. No.: B13248716
M. Wt: 188.23 g/mol
InChI Key: GLPIPRCJZHXKDY-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to modify the pyrazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound can be utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine can be compared with other similar compounds, such as:

    1-methyl-1H-pyrazol-5-ylamine: This compound lacks the pyridine ring, making it less versatile in certain applications.

    3-aminomethylpyridine: This compound lacks the pyrazole ring, which may reduce its effectiveness in specific biochemical assays.

    N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-2-amine: This isomer has the amino group attached to a different position on the pyridine ring, which can affect its reactivity and binding properties.

The uniqueness of this compound lies in its combined pyrazole and pyridine rings, which provide a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H12N4/c1-14-10(4-6-13-14)8-12-9-3-2-5-11-7-9/h2-7,12H,8H2,1H3

InChI Key

GLPIPRCJZHXKDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CN=CC=C2

Origin of Product

United States

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